2-Bromo-4-methyl-3-nitropyridine: Predicted pKa as a Reactivity Discriminator
2-Bromo-4-methyl-3-nitropyridine exhibits a predicted pKa of -2.59 ± 0.18, indicating it is a very weak base . While direct experimental pKa values for direct comparators like 2-methyl-3-nitropyridine are not consistently reported, this predicted value is consistent with the strong electron-withdrawing effect of the ortho-nitro group, which enhances electrophilicity at the C2 position. This extreme electronic deficiency distinguishes it from simple 2-bromopyridine (pKa ~ 0.7) or 4-methylpyridine (pKa ~ 6.0) and provides a quantitative basis for its enhanced reactivity in nucleophilic aromatic substitution (SNAr) compared to analogs lacking the nitro group or with different substitution patterns [1].
| Evidence Dimension | Acid dissociation constant (pKa) of conjugate acid |
|---|---|
| Target Compound Data | -2.59 ± 0.18 (Predicted) |
| Comparator Or Baseline | 2-Bromopyridine (pKa ~0.7, literature); 4-Methylpyridine (pKa ~6.0, literature) |
| Quantified Difference | Approximately 3.3 to 8.6 log units more acidic (weaker base) |
| Conditions | Predicted value; literature baseline values from standard compilations. |
Why This Matters
The low predicted pKa quantifies the compound's enhanced electrophilicity, making it a more potent electrophile for SNAr than simpler pyridines, which directly impacts reaction rates and yields in synthetic planning.
- [1] Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. View Source
